molecular formula C15H14N4O3 B2952230 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2209392-44-7

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2952230
CAS No.: 2209392-44-7
M. Wt: 298.302
InChI Key: UHLMKTDVMUFJHM-DUXPYHPUSA-N
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Description

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a synthetic small molecule featuring a benzodioxole ring linked via an α,β-unsaturated ketone (enone) bridge to a 3-(1,2,3-triazolyl)azetidine moiety. Its E-configuration at the double bond (C2–C3) is critical for conformational stability and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(18-8-12(9-18)19-6-5-16-17-19)4-2-11-1-3-13-14(7-11)22-10-21-13/h1-7,12H,8-10H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLMKTDVMUFJHM-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one represents a novel class of organic compounds that have garnered interest due to their potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and a triazole ring. Its chemical formula is C18H18N4O3C_{18}H_{18}N_4O_3, with a molecular weight of approximately 342.37 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the Benzodioxole Derivative : Using a method involving cyclization reactions.
  • Triazole Ring Formation : Achieved through click chemistry techniques, which are efficient for synthesizing triazoles.
  • Final Coupling Reaction : To form the complete structure with the azetidine moiety.

Antimicrobial Activity

Research indicates that compounds containing both benzodioxole and triazole rings exhibit significant antimicrobial properties. The antimicrobial activity was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(2E)-3-(2H-1,3-benzodioxol...)Staphylococcus aureus32 µg/mL
(2E)-3-(2H-1,3-benzodioxol...)Escherichia coli64 µg/mL

These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was evaluated using several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The results showed that the compound effectively inhibited cell proliferation in a dose-dependent manner.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
MCF-715
A54920
PC325

The IC50 values suggest that the compound exhibits promising anticancer properties, particularly in breast cancer cells.

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Pathways : The triazole moiety may interfere with enzyme functions crucial for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Synthesis : The structural features suggest potential interactions with DNA or RNA synthesis processes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study demonstrated that benzodioxole derivatives significantly reduced tumor size in mouse models when administered at specific dosages.
  • Another case highlighted the use of triazole-containing compounds in combination therapies for enhanced antimicrobial effects against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Enone Moieties

Compound A : (2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one ()

  • Structure: Shares the benzodioxole-enone core but replaces the triazole-azetidine group with a 3-bromothiophene.
  • Synthesis: Prepared via Claisen-Schmidt condensation of 1-(3-bromo-2-thienyl)ethanone and 1,3-benzodioxole-5-carbaldehyde in methanol/KOH .
  • Crystallography: Dihedral angles: Enone bridge forms 12.5° and 5.3° angles with thiophene and benzodioxole rings, respectively. Weak C–H···O interactions stabilize a layered packing motif.

Analogues Incorporating Triazole and Azetidine Groups

Compound B: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) ()

  • Structure: Features a triazole-thiazole-acetamide scaffold instead of azetidine-enone.
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (CH₃CN/H₂O, rt).
  • Bioactivity : Demonstrated docking affinity with α-glucosidase (comparable to acarbose) due to triazole-thiazole interactions .
  • Key Difference: The acetamide linker and thiazole ring enhance solubility but reduce conformational rigidity compared to the azetidine-enone system.

Benzothiazole and Pyrazolone Derivatives

Compound C : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()

  • Structure : Benzothiazole-pyrazolone hybrid with a propargyl substituent.
  • Synthesis : Nucleophilic substitution of propargyl bromide with a benzothiazole precursor.
  • Crystallography : Planar pyrazolone ring with π-stacking between benzothiazole and phenyl groups.
  • Key Difference: The pyrazolone core introduces tautomerism, unlike the rigid enone bridge in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Core Structure Melting Point (°C) Key Functional Groups Bioactivity (Reported)
Target Compound 365.34 Benzodioxole-enone-azetidine-triazole N/A Enone, triazole, azetidine Under investigation
Compound A () 353.19 Benzodioxole-enone-thiophene 160–162 Bromothiophene, enone Nonlinear optical applications
Compound B () 594.52 Benzodiazole-triazole-thiazole 218–220 Triazole, thiazole, acetamide α-Glucosidase inhibition
Compound C () 319.38 Benzothiazole-pyrazolone 185–187 Pyrazolone, propargyl Not reported

Research Findings and Trends

  • Enone Bridge: The E-configuration in the target compound and Compound A ensures planarity, facilitating π-orbital overlap for charge transfer (relevant in optical materials) .
  • Triazole vs.
  • Crystallographic Trends : Weak intermolecular interactions (C–H···O, π-stacking) are common in benzodioxole derivatives, influencing packing efficiency and solubility .

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